molecular formula C14H28O2 B12002185 2,2-Diethyldecanoic acid CAS No. 5343-55-5

2,2-Diethyldecanoic acid

Cat. No.: B12002185
CAS No.: 5343-55-5
M. Wt: 228.37 g/mol
InChI Key: GGTYKQPULPMHEN-UHFFFAOYSA-N
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Description

2,2-Diethyldecanoic acid is an organic compound with the molecular formula C14H28O2. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its branched carbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyldecanoic acid typically involves the alkylation of decanoic acid. One common method is the Friedel-Crafts alkylation, where decanoic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyldecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxyl group can yield primary alcohols.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of UV light or a radical initiator.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,2-Diethyldecanoic acid finds applications in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Diethyldecanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the branched alkyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Decanoic acid: A straight-chain carboxylic acid with similar chemical properties but different physical characteristics due to the lack of branching.

    2,2-Dimethyldecanoic acid: Another branched carboxylic acid with two methyl groups instead of ethyl groups at the 2-position.

Uniqueness: 2,2-Diethyldecanoic acid is unique due to its specific branching pattern, which imparts distinct physical properties such as melting point, boiling point, and solubility. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

5343-55-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,2-diethyldecanoic acid

InChI

InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(15)16/h4-12H2,1-3H3,(H,15,16)

InChI Key

GGTYKQPULPMHEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)(CC)C(=O)O

Origin of Product

United States

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